molecular formula C6H14Cl2N2O B1383192 5-Amino-azepan-2-one dihydrochloride CAS No. 1909319-16-9

5-Amino-azepan-2-one dihydrochloride

Cat. No.: B1383192
CAS No.: 1909319-16-9
M. Wt: 201.09 g/mol
InChI Key: LUUHELZXIFMEIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-azepan-2-one dihydrochloride is a useful research compound. Its molecular formula is C6H14Cl2N2O and its molecular weight is 201.09 g/mol. The purity is usually 95%.
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Mechanism of Action

Mode of Action

Similar lactams such as 3-(acylamino)azepan-2-ones have been discovered as stable chemokine inhibitors and anti-inflammatory agents that are resistant to metabolism in vivo . This suggests that 5-Amino-azepan-2-one dihydrochloride might interact with its targets to modulate immune responses, although this needs to be confirmed by further studies.

Biochemical Analysis

Biochemical Properties

5-Amino-azepan-2-one dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in metabolic pathways, where it can act as an inhibitor or activator. For instance, it has been observed to interact with nicotinamide N-methyltransferase (NNMT), influencing its activity . This interaction can lead to changes in metabolic flux and affect the levels of metabolites within the cell.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to modulate the activity of enzymes involved in energy production, thereby impacting cellular metabolism . Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its interaction with NNMT can inhibit the enzyme’s activity, leading to changes in metabolic pathways . This inhibition can result in altered levels of metabolites and changes in gene expression, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to changes in its effectiveness . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Toxic or adverse effects can occur at high doses, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and the levels of metabolites . For example, its interaction with NNMT can lead to changes in the levels of nicotinamide and other related metabolites, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can be transported by specific transporters and binding proteins, affecting its localization and accumulation within cells . This distribution can influence its effectiveness and the extent of its interactions with biomolecules.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall impact on cellular function.

Properties

IUPAC Name

5-aminoazepan-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.2ClH/c7-5-1-2-6(9)8-4-3-5;;/h5H,1-4,7H2,(H,8,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUHELZXIFMEIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCCC1N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.